Hydromethylthionine dihydrobromide

Description

The exact mass of the compound Leucomethylene Blue dihydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

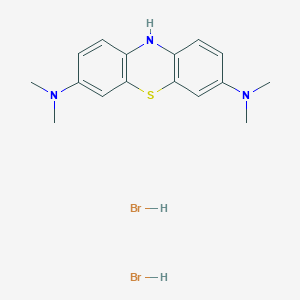

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine;dihydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3S.2BrH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;/h5-10,17H,1-4H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUPSVVTGFBHTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)N(C)C.Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21Br2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951131-15-0 | |

| Record name | Leucomethylene Blue dihydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951131150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-dimethylphenothiazine dihydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROMETHYLTHIONINE DIHYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E79ZM68IOZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hydromethylthionine Dihydrobromide: A Deep Dive into its Mechanism of Action in Tauopathy

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tauopathies, a class of neurodegenerative diseases including Alzheimer's disease (AD) and frontotemporal dementia (FTD), are characterized by the pathological aggregation of the microtubule-associated protein tau.[1][2][3] This aggregation leads to the formation of neurofibrillary tangles (NFTs), synaptic dysfunction, and eventual neuronal death, correlating closely with cognitive decline.[4][5] Hydromethylthionine dihydrobromide, the active moiety of which is hydromethylthionine (HMT), has emerged as a promising therapeutic agent targeting the core pathology of these devastating disorders.[1][2][6] This technical guide provides an in-depth analysis of the multifaceted mechanism of action of HMT in the context of tauopathy, presenting key experimental data, detailed protocols, and visual representations of the underlying molecular pathways.

Core Mechanism of Action: Inhibition of Tau Aggregation

The primary pharmacological action of hydromethylthionine is the inhibition of tau protein aggregation.[1][2][4][6] HMT has been shown to not only prevent the formation of new tau aggregates but also to disaggregate existing oligomers and filaments.[1] The active component, methylthioninium chloride (MTC), binds to the abnormal tau protein, effectively neutralizing its pathological activity and preventing the formation of damaging tau tangles.[4]

The efficacy of HMT as a tau aggregation inhibitor has been demonstrated in various preclinical models. In transgenic mouse models of tauopathy, oral administration of HMT led to a dose-dependent reduction in tau pathology, particularly in the hippocampus and entorhinal cortex.[7] Furthermore, in vitro studies have established a high-affinity interaction between HMT and the core tau unit responsible for aggregation, with an inhibitory constant (Ki) of 0.12 micromolar for intracellular tau aggregation.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from clinical and preclinical studies investigating the efficacy of hydromethylthionine.

Table 1: Clinical Trial Efficacy Data for Hydromethylthionine Mesylate (HMTM)

| Trial/Study | Patient Population | Treatment Group | Outcome Measure | Result | Citation |

| Phase 3 LUCIDITY | Mild to Moderate AD | 16 mg/day HMTM | Change in ADAS-Cog11 over 12 months | Minimal decline of 1.3 units (expected decline in untreated is ~5.0 units) | [9] |

| Phase 3 LUCIDITY | Mild to Moderate AD | 16 mg/day HMTM | Change in ADCS-ADL23 over 12 months | Minimal decline of 1.0 units (expected decline in untreated is ~5.0 units) | [9] |

| Phase 3 LUCIDITY | Mild to Moderate AD | 16 mg/day HMTM | Change in blood Neurofilament Light Chain (NfL) over 12 months | 93% reduction in change compared to control | [10] |

| Phase 3 LUCIDITY | Early Stage AD | 16 mg/day HMTM | Cognitive and functional outcomes | Remained significantly above baseline for 18 months, returning to baseline at 24 months | [11][12] |

| Phase 3 Analyses | Mild to Moderate AD | 8 mg/day HMTM (monotherapy with high blood levels) | Cognitive decline (ADAS-cog) over 65 weeks | ~7.5 point improvement (equivalent to an 85% reduction in cognitive decline) | [6] |

Table 2: Preclinical Data on Hydromethylthionine in Tauopathy Mouse Models

| Mouse Model | Treatment | Key Finding | Quantitative Result | Citation |

| Line 66 (P301S/G335D-hTau) | HMT (5 and 15 mg/kg) | Dose-dependent reduction in core tau fragments | Data not specified in snippet | [1][2] |

| Line 66 (P301S/G335D-hTau) | HMT (5 and 15 mg/kg) | Reduction in TNF-α levels | Data not specified in snippet | [1][2] |

| Line 1 (tau transgenic) | HMT | Increased hippocampal acetylcholine (B1216132) (ACh) levels | Doubled hippocampal ACh levels | [13] |

| Line 1 (tau transgenic) | HMT | Increased mitochondrial respiration | Data not specified in snippet | [14] |

| Line 1 (tau transgenic) | LMTX (9 mg/kg) | Rescue of learning impairment | Effective dose | [7] |

| Line 66 (motor deficits) | LMTX (4 mg/kg) | Correction of motor learning | Effective dose | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols employed in the evaluation of hydromethylthionine.

In Vivo Tauopathy Mouse Model Studies

-

Animal Models: Transgenic mouse lines overexpressing human tau with mutations associated with FTD, such as Line 66 (P301S/G335D-hTau) and Line 1, were utilized.[1][13][15][16]

-

Drug Administration: Hydromethylthionine mesylate (HMTM) was administered orally at doses ranging from 5 to 75 mg/kg/day for several weeks.[1][7][15] Combination studies involved pre-treatment with rivastigmine (B141) (0.5 mg/kg/d) or memantine (B1676192) (1 mg/kg/d).[15]

-

Behavioral Assessments: Cognitive function was assessed using tasks such as the spatial water maze, while motor performance was evaluated using the RotaRod test.[7]

-

Biochemical Analysis:

-

Tau Pathology: Brain tissue was analyzed for levels of total and truncated tau fragments using biochemical assays.[1][2]

-

Neuroinflammation: Levels of inflammatory markers such as TNF-α and IL-10 were measured in brain homogenates.[1]

-

Cholinergic Function: Hippocampal acetylcholine levels were monitored using in vivo microdialysis.[13]

-

Mitochondrial Respiration: Oxygen consumption of isolated brain mitochondria was measured using respirometry.[14]

-

Synaptic Proteins: Expression of presynaptic proteins (e.g., syntaxin-1, SNAP-25) was determined by immunohistochemistry.[16]

-

Clinical Trials (e.g., LUCIDITY Phase 3 Trial)

-

Study Design: A double-blind, randomized, placebo-controlled trial with a 12-month initial phase followed by a 12-month open-label extension where all participants received HMTM.[9][11]

-

Participants: Individuals with a diagnosis of mild cognitive impairment (MCI) due to AD or mild to moderate AD.[9][12]

-

Treatment Arms: Participants received either 16 mg/day HMTM, 8 mg/day HMTM, or a placebo (methylthioninium chloride at 4 mg twice weekly for blinding).[9][12]

-

Outcome Measures:

-

Cognitive and Functional Assessment: Standardized scales such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) were used.[9][12]

-

Biomarkers: Blood levels of neurofilament light chain (NfL) and phosphorylated tau at threonine 181 (p-tau181) were measured.[10][12]

-

Brain Atrophy: Changes in brain volume were assessed using magnetic resonance imaging (MRI).[6]

-

Signaling Pathways and Molecular Interactions

Hydromethylthionine's mechanism of action extends beyond direct tau aggregation inhibition, influencing several interconnected cellular pathways implicated in neurodegeneration.

Modulation of Neuroinflammation

HMT has demonstrated significant anti-inflammatory effects in the context of tauopathy. It has been shown to lower the levels of the pro-inflammatory cytokine TNF-α while promoting a shift towards an anti-inflammatory environment with increased IL-10.[1] This modulation of the neuroinflammatory response is believed to create an environment more conducive to neuronal protection and repair.[1][2] Furthermore, HMT appears to sustain increased microglial reactivity, which may aid in the clearance of tau aggregates.[1][2]

Caption: HMT's anti-inflammatory action in tauopathy.

Effects on Mitochondrial Function

Mitochondrial dysfunction is a known hallmark of tauopathies.[5][15] Studies in tau-transgenic mice have shown that while traditional anti-dementia drugs like rivastigmine and memantine can impair mitochondrial respiration, HMT does not have adverse effects and can even increase respiration in these models.[5][14] The presence of HMT has been confirmed in isolated brain mitochondria, suggesting a direct interaction.[14] By preserving mitochondrial function, HMT may help maintain cellular energy homeostasis and neuronal health.

Caption: HMT's impact on mitochondrial function in tauopathy.

Enhancement of Cholinergic Signaling

In addition to its primary action on tau, HMT has a secondary pharmacological effect on the cholinergic system.[11] It has been shown to increase acetylcholine levels in the hippocampus.[1][13] This effect is independent of its tau aggregation inhibition properties.[1] However, a notable interaction has been observed where the beneficial effects of HMT on cholinergic signaling are diminished when co-administered with acetylcholinesterase inhibitors like rivastigmine or with memantine.[1][8][13][15][16] This negative interaction is thought to be due to a homeostatic downregulation of neuronal systems in response to chronic stimulation by these symptomatic drugs.[17]

Caption: HMT's dual action and interaction with other drugs.

Conclusion

This compound exhibits a multifaceted mechanism of action in the context of tauopathies. Its primary role as a potent inhibitor of tau aggregation is complemented by beneficial effects on neuroinflammation, mitochondrial function, and cholinergic signaling. Clinical and preclinical data provide strong evidence for its disease-modifying potential. However, the observed negative interactions with currently approved symptomatic treatments for Alzheimer's disease highlight the importance of considering HMT as a monotherapy for optimal efficacy. Further research will continue to elucidate the intricate molecular interactions of this promising therapeutic agent, paving the way for more effective treatments for tau-related neurodegenerative diseases.

References

- 1. Hydromethylthionine sustains truncated tau‐dependent inflammation‐lowering effects in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydromethylthionine sustains truncated tau-dependent inflammation-lowering effects in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 5. Mitochondrial Effects of Hydromethylthionine, Rivastigmine and Memantine in Tau-Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. Effects of oxidized and reduced forms of methylthioninium in two transgenic mouse tauopathy models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alzforum.org [alzforum.org]

- 9. neurologylive.com [neurologylive.com]

- 10. firstwordpharma.com [firstwordpharma.com]

- 11. Two year sustained cognitive benefits of Hydromethylthionine Mesylate (HMTM) indicated by TauRx’s LUCIDITY trial - TauRx [taurx.com]

- 12. Novel Tau-Targeting Medication for Alzheimer Disease Associated with Sustained Cognitive Benefit - - Practical Neurology [practicalneurology.com]

- 13. taurx.com [taurx.com]

- 14. Mitochondrial Effects of Hydromethylthionine, Rivastigmine and Memantine in Tau-Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. E-Theses Online Service (EThOS) update [bl.uk]

- 16. Hydromethylthionine rescues synaptic SNARE proteins in a mouse model of tauopathies: Interference by cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Oral Tau Aggregation Inhibitor for Alzheimer’s Disease: Design, Progress and Basis for Selection of the 16 mg/day Dose in a Phase 3, Randomized, Placebo-Controlled Trial of Hydromethylthionine Mesylate - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Identity of a Tau Aggregation Inhibitor: A Technical Guide to Hydromethylthionine and LMTX

For researchers, scientists, and drug development professionals, a comprehensive understanding of the therapeutic landscape for neurodegenerative diseases is paramount. This guide provides an in-depth technical analysis of hydromethylthionine, a promising tau aggregation inhibitor, clarifying its relationship with the developmental designation LMTX and detailing its mechanism of action, quantitative clinical data, and the experimental protocols used in its evaluation.

Hydromethylthionine and LMTX are, in essence, two names for the same active pharmaceutical ingredient. "Hydromethylthionine" is the internationally recognized non-proprietary name for the compound. "LMTX" (also referred to as LMTM or TRx0237) was the developmental code name used by the developing company, TauRx Pharmaceuticals. LMTX represents a second-generation formulation of the methylthioninium (MT) moiety, designed to have superior oral bioavailability and tolerability compared to its predecessor, Rember®, which was a formulation of methylthioninium chloride (MTC).[1][2][3] LMTX is a stabilized, reduced form of MTC, which is believed to improve its absorption.[1][2]

Core Mechanism of Action: Inhibition of Tau Aggregation

The primary therapeutic target of hydromethylthionine is the microtubule-associated protein tau. In a class of neurodegenerative disorders known as tauopathies, including Alzheimer's disease, tau protein becomes hyperphosphorylated and aggregates into neurofibrillary tangles (NFTs), a pathological hallmark of these conditions.[4] Hydromethylthionine functions as a tau aggregation inhibitor (TAI), interfering with the process of tau fibrillization.[5] The proposed mechanism involves the binding of the methylthioninium moiety to aggregation-prone tau species, thereby preventing their assembly into the β-sheet structures that form paired helical filaments and, ultimately, NFTs.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical evaluations of hydromethylthionine mesylate (LMTX).

Table 1: Pharmacokinetic Profile

| Parameter | Hydromethylthionine Mesylate (LMTX) | Methylthioninium Chloride (Rember®) | Notes |

| Bioavailability | Improved compared to MTC[1][2] | Dose-dependent absorption limitations[6] | Specific quantitative comparison of Cmax and AUC is not readily available in the provided search results. LMTX was designed to overcome the poor absorption of high doses of MTC. |

| Dosing | 16 mg/day (LUCIDITY Trial)[5][7] | 138 mg/day (Phase 2 Trial)[6] | Lower effective dose of LMTX suggests improved bioavailability. |

Table 2: Efficacy Data from the Phase III LUCIDITY Trial (16 mg/day Hydromethylthionine Mesylate)

| Outcome Measure | Result | Timepoint | p-value |

| Cognitive Decline (ADAS-Cog11) | Minimal decline of 1.3 units (compared to expected 5.0 unit decline in untreated population)[8] | 12 months | - |

| Cognitive Decline (ADAS-Cog vs. historical placebo) | Statistically significant reduction[8] | 12 months | p = 0.0008[8] |

| Brain Atrophy (vs. historical controls) | Statistically significant reduction[8] | 12 months | p < 0.0001[8] |

| Plasma Neurofilament Light Chain (NfL) Reduction | 95% reduction relative to control[7][9] | 12 months | p = 0.0291[7][9] |

Table 3: Safety and Tolerability Profile

| Adverse Events | Hydromethylthionine Mesylate (LMTX) | Notes |

| Amyloid-Related Imaging Abnormalities (ARIA) | No increased risk[7][9] | A key safety advantage over some other Alzheimer's disease therapies. |

| Common Adverse Events | Generally benign safety profile[7][9] | Most common events are typically mild and gastrointestinal or urinary in nature.[2] |

Experimental Protocols

In Vitro Tau Aggregation Assay: Thioflavin T (ThT) Fluorescence

This assay is a cornerstone for screening and characterizing tau aggregation inhibitors.

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils, such as aggregated tau.[4] The increase in fluorescence intensity is directly proportional to the extent of tau fibrillization.[4]

Detailed Protocol:

-

Reagent Preparation:

-

Tau Protein Stock Solution: Prepare a stock solution of recombinant tau protein (e.g., 100 µM) in a suitable buffer like PBS. Store aliquots at -80°C.[4]

-

Thioflavin T Stock Solution: Prepare a 1 mM stock solution of ThT in nuclease-free water. Filter through a 0.22 µm filter and store protected from light at 4°C.[4]

-

Heparin Stock Solution: Prepare a 1 mg/mL stock solution of heparin in nuclease-free water to induce tau aggregation. Store aliquots at -20°C.[4]

-

Inhibitor Stock Solution: Prepare a concentrated stock solution of hydromethylthionine in a suitable solvent (e.g., DMSO).[4]

-

-

Reaction Setup (96-well plate format):

-

Prepare a reaction mixture containing recombinant tau protein (e.g., final concentration of 10 µM), heparin (e.g., final concentration of 2.5 µM), and ThT (e.g., final concentration of 10 µM) in an appropriate reaction buffer (e.g., PBS, pH 7.2).[10]

-

Add varying concentrations of hydromethylthionine or a vehicle control to the respective wells.[4]

-

The final volume in each well should be consistent (e.g., 80-100 µL).[4][10]

-

-

Incubation and Measurement:

-

Data Analysis:

-

Plot fluorescence intensity against time to generate aggregation curves.

-

Inhibition of tau aggregation is observed as a decrease in the fluorescence signal, a delay in the lag phase, or a reduced slope of the elongation phase in the presence of hydromethylthionine compared to the vehicle control.[4]

-

Western Blot Analysis of Tau Phosphorylation

This technique is used to assess the effect of compounds on the phosphorylation state of tau at specific epitopes.

Principle: Proteins from cell or tissue lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for total tau and phosphorylated tau (p-tau) at various sites.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable neuronal cell line (e.g., SH-SY5Y) that endogenously expresses tau.

-

Treat cells with varying concentrations of hydromethylthionine or a vehicle control for a specified duration (e.g., 24 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing soluble proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples and separate them by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for total tau and various p-tau epitopes (e.g., p-Tau Ser202/Thr205, p-Tau Ser396).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the p-tau signal to the total tau signal to determine the relative change in phosphorylation.

-

Signaling Pathways

The primary mechanism of hydromethylthionine is the direct inhibition of tau aggregation. However, the phosphorylation state of tau is a critical upstream event that promotes its aggregation. Key kinases, such as Glycogen Synthase Kinase 3 Beta (GSK-3β), are implicated in the hyperphosphorylation of tau. While direct inhibition of GSK-3β by hydromethylthionine is not definitively established in the provided search results, its action on tau aggregation downstream of these phosphorylation events is the central therapeutic hypothesis.

Conclusion

Hydromethylthionine, also known by its developmental name LMTX, is a second-generation tau aggregation inhibitor with an improved pharmacokinetic profile over its predecessor. Its primary mechanism of action is the direct inhibition of tau protein aggregation, a key pathological process in Alzheimer's disease and other tauopathies. Clinical trial data has demonstrated its potential to slow cognitive decline and reduce brain atrophy with a favorable safety profile. The experimental protocols detailed in this guide provide a framework for the preclinical and clinical evaluation of this and other potential tau-targeting therapeutics. Further research will continue to elucidate the full spectrum of its molecular interactions and therapeutic benefits.

References

- 1. HMTM | ALZFORUM [alzforum.org]

- 2. TauRx Reports First Phase 3 Results for LMTX® Promising Read-Out for First-Ever Tau Aggregation Inhibitor to Enter Phase 3 Trials - TauRx [taurx.com]

- 3. Concentration-Dependent Activity of Hydromethylthionine on Cognitive Decline and Brain Atrophy in Mild to Moderate Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Oral Tau Aggregation Inhibitor for Alzheimer’s Disease: Design, Progress and Basis for Selection of the 16 mg/day Dose in a Phase 3, Randomized, Placebo-Controlled Trial of Hydromethylthionine Mesylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taurx.com [taurx.com]

- 7. Two year sustained cognitive benefits of Hydromethylthionine Mesylate (HMTM) indicated by TauRx’s LUCIDITY trial - TauRx [taurx.com]

- 8. neurologylive.com [neurologylive.com]

- 9. bioindustry.org [bioindustry.org]

- 10. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

- 11. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

An In-depth Technical Guide on the Early Research of Hydromethylthionine for Alzheimer's Disease

Executive Summary: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles (NFTs) of hyperphosphorylated tau protein. While many therapeutic strategies have focused on amyloid pathology, the correlation between tau pathology and cognitive decline has established it as a critical therapeutic target. Hydromethylthionine, also known as LMTX or TRx0237, is a second-generation, orally administered tau aggregation inhibitor derived from methylene (B1212753) blue. Early research has positioned it as a promising disease-modifying therapy. This document provides a detailed overview of the foundational preclinical and clinical research, focusing on its mechanism of action, key experimental findings, and the evolution of its clinical development program.

Mechanism of Action

Hydromethylthionine's primary therapeutic action is the inhibition of tau protein aggregation, a key pathological hallmark of Alzheimer's disease.[1][2][3][4] In AD, the tau protein becomes abnormally phosphorylated, causing it to detach from microtubules and aggregate into paired helical filaments, which then form the neurofibrillary tangles that disrupt neuronal function and lead to cell death.[1][5]

Primary Mechanism: Tau Aggregation Inhibition Hydromethylthionine acts to inhibit the aggregation of tau and can also disaggregate existing tau oligomers and filaments.[1][6] By preventing the formation and promoting the breakdown of these toxic tau species, the drug aims to halt the progression of neurodegeneration and preserve neuronal function.[1][6]

Secondary Mechanisms: Beyond tau aggregation, research suggests hydromethylthionine may have other neuroprotective effects:

-

Mitochondrial Function: It may help restore mitochondrial function, which is often impaired in Alzheimer's disease.[7]

-

Cholinergic System: Preclinical studies indicate it can increase levels of acetylcholine (B1216132) in the hippocampus, a neurotransmitter crucial for memory and learning.[8][9]

-

Neuroinflammation: It has been shown to lower levels of tumor necrosis factor-alpha (TNF-α), suggesting a beneficial role in reducing the neuroinflammation associated with tau pathology.[10]

Preclinical Research

Preclinical studies in various tau transgenic mouse models have been instrumental in establishing the therapeutic rationale for hydromethylthionine.

-

Efficacy in Tau Models: In mouse models engineered to develop tau pathology, hydromethylthionine demonstrated an ability to reduce tau pathology and improve behavioral and cognitive impairments.[6][11]

-

Drug Interference: A critical finding from preclinical research was the negative interaction between hydromethylthionine and existing symptomatic AD treatments, such as acetylcholinesterase inhibitors (e.g., rivastigmine) and memantine.[6][10][12][13] Studies showed that long-term pre-treatment with these drugs could eliminate the memory-enhancing effects of hydromethylthionine.[13] This interference is believed to result from a compensatory homeostatic downregulation in multiple neuronal systems caused by the chronic stimulation from symptomatic drugs, which reduces the pharmacological efficacy of hydromethylthionine.[6][10] This finding had significant implications for the design and interpretation of later clinical trials.

Clinical Development and Key Trials

The clinical development of hydromethylthionine has been a multi-phase journey, marked by unexpected findings that reshaped the understanding of its posology and efficacy.

Phase 2 Studies

Initial Phase 2 trials with methylthioninium chloride (MTC), the oxidized form of hydromethylthionine, suggested that a dose of 138 mg/day could reduce cognitive decline.[6] Based on these findings, hydromethylthionine mesylate (LMTX), a more stable and bioavailable formulation, was developed and advanced into Phase 3 trials at high doses.[6][11]

Early Phase 3 Trials (TRx-237-015 & TRx-237-005)

Two pivotal Phase 3 trials were conducted between 2012 and 2016 in nearly 1,700 patients with mild-to-moderate AD.[2] These trials were designed to test high doses of hydromethylthionine (150-250 mg/day) against a low dose (8 mg/day).[2] The low dose was intended solely as a control to mask a known side effect of urinary discoloration, thereby maintaining the study blind.[2][14]

The results were unexpected: the trials failed to meet their primary endpoints, as no significant difference was observed between the high-dose groups and the low-dose control group.[2][4][15] However, post-hoc analysis revealed a crucial distinction:

-

Add-on Therapy: Most participants were also taking approved symptomatic AD medications. In this "add-on" group, LMTX showed no benefit.[15][16]

-

Monotherapy: In the small subset of patients who took LMTX as a "monotherapy" (without concurrent AD medications), a significant reduction in disease progression was observed across cognitive, functional, and brain atrophy measures, even at the low 8 mg/day dose.[15][16][17]

The LUCIDITY Trial (NCT03446001)

Informed by the monotherapy findings and subsequent pharmacokinetic analyses, the confirmatory Phase 3 LUCIDITY trial was designed.[6][18][19] This trial aimed to definitively assess the efficacy of a lower 16 mg/day dose as a monotherapy.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the clinical trial program, particularly the more recent analyses of the LUCIDITY trial data.

Table 1: Clinical Efficacy Data

| Trial/Analysis | Patient Population | Treatment Group | Outcome Measure | Timepoint | Result |

| LUCIDITY (vs. CPAD Placebo) [8][20] | MCI & Mild-to-Moderate AD | LMTX 16 mg/day | ADAS-Cog13 | 18 Months | 82% reduction in cognitive decline |

| LUCIDITY (vs. CPAD Placebo) [8][20] | Early AD Only | LMTX 16 mg/day | ADAS-Cog13 | 18 Months | 115% reduction in cognitive decline |

| LUCIDITY (vs. CPAD Placebo) [8][20] | MCI & Mild-to-Moderate AD | LMTX 16 mg/day | CDR-Sum of Boxes | 24 Months | 77% reduction in global clinical decline |

| LUCIDITY (Observed Data) [8][20] | MCI & Mild-to-Moderate AD | LMTX 16 mg/day | Global CDR Rating | 24 Months | 71% of patients had same or better rating (vs. 52% for matched placebo) |

| Early Phase 3 (Monotherapy) [6] | Mild AD (Above-threshold exposure) | 8 mg/day | ADAS-Cog11 | 12 Months | -5.23 unit difference vs. historical placebo |

| Early Phase 3 (Monotherapy) [6] | Mild AD (Above-threshold exposure) | 8 mg/day | ADCS-ADL23 | 12 Months | +5.33 unit difference vs. historical placebo |

Table 2: Biomarker Data

| Trial/Analysis | Patient Population | Treatment Group | Biomarker | Timepoint | Result |

| LUCIDITY (vs. CPAD Placebo) [8][20] | MCI & Mild-to-Moderate AD | LMTX 16 mg/day | Whole Brain Volume | 18 Months | 35% reduction in brain atrophy progression |

| LUCIDITY (vs. CPAD Placebo) [8] | Early AD Only | LMTX 16 mg/day | Whole Brain Volume | 18 Months | 54% reduction in brain atrophy progression |

| LUCIDITY [21][22] | Early to Moderate AD | LMTX 16 mg/day | Neurofilament Light Chain (NfL) | 12 Months | 95% reduction in change in blood concentration (p=0.0291) |

| Early Phase 3 (Monotherapy) [17] | Mild AD | LMTX (various doses) | Whole Brain Atrophy | After 9 Months | Rate of atrophy reduced significantly, becoming typical of normal elderly controls |

Experimental Protocols

Protocol: Phase 3 Trials TRx-237-015 & TRx-237-005 (General Design)

-

Objective: To evaluate the efficacy and safety of LMTX in patients with mild-to-moderate Alzheimer's disease.

-

Patient Population: 1,691 subjects diagnosed with probable Alzheimer's disease (mild to moderate severity).

-

Study Design: Randomized, controlled, double-blind trials lasting 15-18 months.[17][23]

-

Intervention Arms:

-

Key Outcome Measures:

Protocol: Phase 3 LUCIDITY Trial (NCT03446001)

-

Objective: To confirm the safety and efficacy of hydromethylthionine monotherapy at a dose of 16 mg/day.[6][18][19][24]

-

Patient Population: 545 participants with a diagnosis of probable AD or Mild Cognitive Impairment due to AD (MCI-AD), with MMSE scores between 20-26 and a CDR total score of 0.5 or 1.[18][19][25]

-

Study Design: A 12-month, randomized, double-blind, placebo-controlled phase, followed by a 12-month modified delayed-start open-label extension where all participants receive 16 mg/day.[6][18][19][21]

-

Intervention Arms (Double-Blind Phase):

-

Treatment: 16 mg/day hydromethylthionine.

-

Treatment: 8 mg/day hydromethylthionine.

-

Control: Placebo tablets containing 4 mg of MTC twice weekly to maintain the blind.[14]

-

-

Co-Primary Outcome Measures:

-

Secondary Outcome Measures: Whole-brain atrophy and temporal lobe FDG-PET scans.[6][18][19]

Analysis of Key Findings: Dose and Concentration

The most critical insight from the early research program was the disconnect between the administered dose and the resulting clinical effect.

Concentration-Dependent Efficacy

A pharmacokinetic analysis of over 1,000 patients from the initial Phase 3 trials revealed that the clinical benefits were not dose-dependent but concentration-dependent.[2][4][26] The study found a steep concentration-response relationship at the low 8 mg/day dose, with patients achieving steady-state plasma levels above a certain threshold showing significant reductions in cognitive decline and brain atrophy.[4]

The Plateau Effect

The analysis also showed that plasma concentrations produced by the high doses (150-250 mg/day) did not provide any additional benefit, indicating a pharmacological plateau.[2][4] This explained why the high doses performed no better than the low dose in patients who achieved a therapeutic blood concentration. Based on this modeling, a dose of 16 mg/day was predicted to be optimal, ensuring that nearly all patients would achieve the necessary blood concentration to maximize the drug's activity.[2][27]

Safety and Tolerability

Across clinical trials involving approximately 3,000 subjects, hydromethylthionine has demonstrated a benign safety profile.[21][22][28] Notably, it has not been associated with an increased risk of amyloid-related imaging abnormalities (ARIA), a side effect seen with some amyloid-targeting therapies.[8][18][21][28] The most common side effect is urinary discoloration, which is harmless.[2][8]

Conclusion

The early research and clinical development of hydromethylthionine for Alzheimer's disease illustrate a complex but insightful journey. Initial setbacks in Phase 3 trials led to critical discoveries regarding its mechanism and optimal use. The findings underscored the importance of monotherapy and revealed a concentration-dependent, rather than dose-dependent, therapeutic effect. As an orally available tau aggregation inhibitor with a favorable safety profile, hydromethylthionine represents a significant and distinct approach in the pursuit of a disease-modifying treatment for Alzheimer's disease. Confirmatory results from the LUCIDITY trial are poised to determine its future role in the therapeutic landscape.

References

- 1. What is Hydromethylthionine mesylate used for? [synapse.patsnap.com]

- 2. news-medical.net [news-medical.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Concentration-Dependent Activity of Hydromethylthionine on Cognitive Decline and Brain Atrophy in Mild to Moderate Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alzheimer's: Experimental drug may stop toxic protein accumulation [medicalnewstoday.com]

- 6. Oral Tau Aggregation Inhibitor for Alzheimer’s Disease: Design, Progress and Basis for Selection of the 16 mg/day Dose in a Phase 3, Randomized, Placebo-Controlled Trial of Hydromethylthionine Mesylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondrial Effects of Hydromethylthionine, Rivastigmine and Memantine in Tau-Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AD/PD 2025: Further evidence for efficacy of TauRx’s LMTX [clinicaltrialsarena.com]

- 9. researchgate.net [researchgate.net]

- 10. Hydromethylthionine sustains truncated tau‐dependent inflammation‐lowering effects in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alzforum.org [alzforum.org]

- 12. Preclinical study shows how commonly prescribed drugs for Alzheimer’s disease interfere with the activity of the tau aggregation inhibitor hydromethylthionine - TauRx [taurx.com]

- 13. taurx.com [taurx.com]

- 14. neurologylive.com [neurologylive.com]

- 15. TauRx Reports First Phase 3 Results for LMTX® Promising Read-Out for First-Ever Tau Aggregation Inhibitor to Enter Phase 3 Trials - TauRx [taurx.com]

- 16. Second phase III study results for anti-tau Alzheimer’s treatment released - Alzheimer's Research UK [alzheimersresearchuk.org]

- 17. sciencedaily.com [sciencedaily.com]

- 18. Oral Tau Aggregation Inhibitor for Alzheimer's Disease: Design, Progress and Basis for Selection of the 16 mg/day Dose in a Phase 3, Randomized, Placebo-Controlled Trial of Hydromethylthionine Mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 20. trial.medpath.com [trial.medpath.com]

- 21. Two year sustained cognitive benefits of Hydromethylthionine Mesylate (HMTM) indicated by TauRx’s LUCIDITY trial - TauRx [taurx.com]

- 22. Hydromethylthionine mesylate (methylene blue derivative) for Alzheimer's disease - Rapamycin Longevity News [rapamycin.news]

- 23. alzdiscovery.org [alzdiscovery.org]

- 24. ClinicalTrials.gov [clinicaltrials.gov]

- 25. ClinicalTrials.gov [clinicaltrials.gov]

- 26. New study shows a minimum dose of hydromethylthionine could slow cognitive decline and brain atrophy in mild-to-moderate Alzheimer’s disease - TauRx [taurx.com]

- 27. Exploring Methylene Blue and Its Derivatives in Alzheimer's Treatment: A Comprehensive Review of Randomized Control Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 28. LUCIDITY Trial Shows 2-Year Cognitive Benefits of HMTM in Alzheimer's Disease [synapse.patsnap.com]

An In-depth Technical Guide to Hydromethylthionine Dihydrobromide: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydromethylthionine dihydrobromide, a potent inhibitor of tau protein aggregation, is a promising therapeutic candidate for neurodegenerative disorders such as Alzheimer's disease and frontotemporal dementia. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for key assays are provided, along with a summary of its mechanism of action, including its effects on tau pathology, neuroinflammation, and cholinergic signaling. Quantitative data are presented in structured tables for ease of reference, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Properties

This compound, also known as LMTM, is the dihydrobromide salt of hydromethylthionine.[1][2] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | N3,N3,N7,N7-Tetramethyl-10H-phenothiazine-3,7-diamine dihydrobromide[1] |

| Synonyms | LMTM dihydrobromide, Leucomethylene blue dihydrobromide, TRX-0237 dihydrobromide[1][2] |

| CAS Number | 951131-15-0[1] |

| Molecular Formula | C₁₆H₂₁Br₂N₃S |

| Molecular Weight | 447.23 g/mol [1] |

| InChI | InChI=1S/C16H19N3S.2BrH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;/h5-10,17H,1-4H3;2*1H[1] |

| InChIKey | JAUPSVVTGFBHTN-UHFFFAOYSA-N[1] |

| SMILES | CN(C)c1ccc2c(c1)Sc1cc(ccc1N2)N(C)C.Br.Br |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Solid powder |

| Purity | ≥98% |

| Solubility | Soluble in DMSO[1] |

| Storage Conditions | Dry, dark, and at -20°C for long-term storage[1] |

Synthesis

The synthesis of this compound involves the preparation of the N,N,N',N'-tetramethyl-10H-phenothiazine-3,7-diamine core, followed by salt formation. While detailed, step-by-step protocols are proprietary and typically found in patents, the general approach involves the reductive amination of 10H-phenothiazine-3,7-diamine. This method selectively alkylates the amino groups at the 3 and 7 positions. The synthesis of related phenothiazine (B1677639) derivatives often starts with the bromination of the phenothiazine core, followed by functionalization at the nitrogen atom and subsequent coupling reactions.

Biological Activity and Mechanism of Action

Hydromethylthionine is a potent inhibitor of tau protein aggregation, a key pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease.[3][4][5] Its mechanism of action is multifaceted, primarily targeting the formation of tau tangles and also exhibiting secondary effects on neuroinflammation and cholinergic signaling.

Inhibition of Tau Aggregation

The primary mechanism of action of hydromethylthionine is the inhibition of tau protein aggregation.[3][5] In pathological conditions, the tau protein becomes hyperphosphorylated and aggregates to form neurofibrillary tangles, which are toxic to neurons.[3] Hydromethylthionine is believed to bind to the tau protein, preventing its aggregation into insoluble filaments and promoting the disaggregation of existing tangles.[3] This action helps to restore normal cellular functions and slow the progression of the disease.[3]

Modulation of Neuroinflammation

Neuroinflammation is a key feature of tauopathies and contributes to neuronal damage.[6] Hydromethylthionine has been shown to have anti-inflammatory effects.[6][7] It can reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and modulate the activity of microglia, the resident immune cells of the brain.[6][7] By suppressing neuroinflammation, hydromethylthionine may create a more favorable environment for neuronal survival and repair.[7]

Enhancement of Cholinergic Signaling

Hydromethylthionine has also been found to enhance cholinergic signaling in the brain.[1][2] It can increase the levels of acetylcholine, a neurotransmitter crucial for learning and memory, in the hippocampus.[1][2] This effect is independent of acetylcholinesterase (AChE) inhibition, the mechanism of many current Alzheimer's drugs.[1][2] However, studies have shown a negative interaction when hydromethylthionine is co-administered with AChE inhibitors like rivastigmine (B141), where its acetylcholine-enhancing effect is diminished.[1][2]

Quantitative Data

The following tables summarize key quantitative data related to the biological activity and pharmacokinetics of hydromethylthionine.

Table 3: In Vitro Activity

| Parameter | Value | Cell/Assay Type |

| EC₅₀ (TDP-43 Aggregation Inhibition) | 0.05 µM | Cell-based models[5] |

Note: Specific IC₅₀ or Kᵢ values for tau aggregation inhibition by this compound were not consistently reported in the reviewed literature.

Table 4: Pharmacokinetic Parameters (Human Clinical Trials)

| Parameter | Dose | Value | Population |

| Therapeutic Plasma Concentration Range | 8 mg/day | 0.3 - 0.8 ng/mL | Mild to moderate Alzheimer's disease[5] |

| Maximal Efficacy Dose (predicted) | 16 mg/day | - | Mild to moderate Alzheimer's disease[4] |

Experimental Protocols

Tau Aggregation Inhibition Assay (Thioflavin T Assay)

This protocol describes a common in vitro method to assess the inhibition of tau protein aggregation using the fluorescent dye Thioflavin T (ThT), which binds to amyloid-like beta-sheet structures in aggregated proteins.

Materials:

-

Recombinant human Tau protein (full-length or fragment, e.g., K18)

-

Heparin sodium salt (for inducing aggregation)

-

This compound (test compound)

-

Thioflavin T (ThT)

-

Assay Buffer (e.g., PBS, pH 7.4)

-

96-well black, clear-bottom microplates

-

Plate reader with fluorescence capabilities

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of Tau protein in the assay buffer.

-

Prepare a stock solution of heparin in the assay buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired concentrations.

-

Prepare a fresh stock solution of Thioflavin T in the assay buffer and filter it through a 0.22 µm filter.

-

-

Assay Setup:

-

In each well of the 96-well plate, add the assay buffer, Tau protein, and heparin to induce aggregation.

-

Add different concentrations of this compound to the test wells. Include a positive control (Tau + heparin) and a negative control (Tau alone).

-

The final volume in each well should be consistent (e.g., 100 µL).

-

-

Incubation:

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C with continuous shaking in the plate reader.

-

-

Fluorescence Measurement:

-

Set the plate reader to measure fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for a desired period (e.g., 24-48 hours).

-

Use an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-485 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Plot the fluorescence intensity against time for each concentration of the inhibitor.

-

Determine the lag time and the maximum fluorescence for each curve.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the positive control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

Conclusion

This compound is a well-characterized tau aggregation inhibitor with a multifaceted mechanism of action that also involves modulation of neuroinflammation and cholinergic signaling. Its development represents a significant advancement in the pursuit of disease-modifying therapies for Alzheimer's disease and other tauopathies. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working in this field. Further research is warranted to fully elucidate its therapeutic potential and optimize its clinical application.

References

- 1. Hydromethylthionine enhancement of central cholinergic signalling is blocked by rivastigmine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taurx.com [taurx.com]

- 3. neurologylive.com [neurologylive.com]

- 4. news-medical.net [news-medical.net]

- 5. Concentration-Dependent Activity of Hydromethylthionine on Clinical Decline and Brain Atrophy in a Randomized Controlled Trial in Behavioral Variant Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydromethylthionine sustains truncated tau‐dependent inflammation‐lowering effects in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydromethylthionine sustains truncated tau-dependent inflammation-lowering effects in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydromethylthionine: A Technical Guide on a Novel Tau Aggregation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tauopathies, including Alzheimer's disease (AD), are a class of neurodegenerative disorders characterized by the intracellular aggregation of misfolded tau protein. This aggregation leads to the formation of neurofibrillary tangles (NFTs), neuronal dysfunction, and progressive cognitive decline. Targeting the tau aggregation cascade is a primary therapeutic strategy. Hydromethylthionine mesylate (HMTM), also known as LMTM or LMTX, is a second-generation, orally bioavailable tau aggregation inhibitor (TAI) developed to address this pathology. Derived from methylene (B1212753) blue, HMTM is a stable, reduced form of the methylthioninium (MT) moiety designed for improved absorption and tolerability. This document provides a comprehensive technical overview of hydromethylthionine, detailing its mechanism of action, preclinical efficacy, clinical trial outcomes, and the experimental methodologies used in its evaluation.

Introduction to Tau Pathology

In a healthy neuron, tau is a microtubule-associated protein that plays a crucial role in stabilizing the microtubule network, essential for axonal transport and neuronal structure. In tauopathies, tau becomes hyperphosphorylated, detaches from microtubules, and begins to self-aggregate. This process starts with the formation of soluble, toxic oligomers, which then assemble into paired helical filaments (PHFs) and ultimately coalesce into insoluble NFTs. The accumulation of these tau aggregates is strongly correlated with the severity of cognitive impairment in Alzheimer's disease.[1] Hydromethylthionine is designed to intervene directly in this aggregation process.[2]

Mechanism of Action

Hydromethylthionine acts as a tau aggregation inhibitor through a dual mechanism.[3] Primarily, it prevents the self-assembly of tau monomers into oligomers and filaments.[2] It is also capable of disaggregating existing tau oligomers and filaments.[2] The active moiety, leuco-methylthioninium (LMT), is believed to interfere with the tau-tau binding necessary for aggregation.[4] Preclinical studies suggest that HMTM may also have secondary, tau-independent actions, including enhancing mitochondrial function and increasing acetylcholine (B1216132) levels in the hippocampus, a brain region critical for memory.[3][5]

Figure 1: Proposed mechanism of hydromethylthionine in the tau aggregation pathway.

Preclinical and In Vitro Data

The efficacy of hydromethylthionine as a tau aggregation inhibitor has been established through a series of preclinical studies. These investigations provide the foundational quantitative data supporting its mechanism of action.

Table 1: Preclinical and In Vitro Efficacy of Hydromethylthionine

| Parameter | Value | Assay System | Source |

| Intracellular Ki | 0.12 µM | Cell-based tau aggregation model | [6][7] |

| PHF Dissolution | 0.16 µM | PHFs isolated from AD brain tissue | [4][6] |

| In Vitro IC50 (MTC) | 1.9 µM - 3.5 µM | Various in vitro aggregation assays | [4] |

| Effective Brain Concentration | 0.13 - 1.38 µM | Tau transgenic mouse models | [8] |

Note: MTC (methylthioninium chloride) is the oxidized form, from which HMTM was developed for better bioavailability. The Ki and PHF dissolution values for LMTX® (a stable salt form of HMTM) are considered more representative of the active compound's potency.

Studies in tau transgenic mouse models (L1 and L66 lines) have shown that oral administration of HMTM reduces tau pathology, reverses spatial learning deficits, and improves motor impairments.[7][9][10] Furthermore, HMTM treatment was found to decrease levels of truncated tau fragments and lower neuroinflammation markers like TNF-α in these models.[2][11]

Clinical Development and Efficacy

Hydromethylthionine has undergone extensive clinical evaluation in patients with mild to moderate Alzheimer's disease through several Phase 3 trials. A key finding across these studies was the unexpected efficacy of low doses (8 mg/day and 16 mg/day) when administered as a monotherapy.

Early Phase 3 Trials (TRx-237-015 & TRx-237-005)

Initial Phase 3 studies compared high doses (150-250 mg/day) against a low dose of 8 mg/day, which was intended as an active control to mask urinary discoloration.[12] Surprisingly, no significant difference was observed between the high-dose and low-dose arms.[13] Post-hoc analyses revealed that patients taking HMTM as a monotherapy showed significant reductions in disease progression compared to those taking it as an add-on to existing AD treatments (e.g., acetylcholinesterase inhibitors).[13] This suggested an antagonistic interaction between HMTM and symptomatic AD drugs, a finding later supported by preclinical research.[9]

The LUCIDITY Trial

The confirmatory Phase 3 LUCIDITY trial was designed to assess the efficacy of 16 mg/day HMTM monotherapy.[13] The trial demonstrated statistically significant and clinically meaningful benefits on cognitive and functional outcomes, as well as on brain atrophy.

Table 2: Key Outcomes from the Phase 3 LUCIDITY Trial (16 mg/day Monotherapy)

| Outcome Measure | Result | Comparison Group | Source |

| Cognitive Decline (ADAS-Cog) | Minimal decline of 1.3 units over 12 months | Expected decline is ~5.0 units | [14] |

| Functional Decline (ADCS-ADL) | Minimal decline of 1.0 units over 12 months | Expected decline is ~5.0 units | [14] |

| Neurodegeneration (NfL levels) | 93% reduction in change over 12 months | Statistically significant vs. control | [1] |

| Brain Atrophy | Statistically significant reduction | Compared to matched ADNI cohort | [14] |

In patients with Mild Cognitive Impairment (MCI), treatment with 16 mg/day HMTM resulted in a sustained improvement in cognition above their own pretreatment baseline over 18 months.[15]

Key Experimental Methodologies

Evaluating the efficacy of a tau aggregation inhibitor requires specialized in vitro and cell-based assays. The following are representative protocols for key experiments used in the characterization of compounds like hydromethylthionine.

In Vitro Tau Aggregation Assay: Thioflavin T (ThT) Fluorescence

This is the most common high-throughput screening method to identify and characterize TAIs in a cell-free system.

-

Principle: Thioflavin T (ThT) is a fluorescent dye that binds to the β-sheet structures characteristic of amyloid fibrils. Upon binding, its fluorescence emission increases significantly, allowing for real-time monitoring of tau aggregation.

-

Protocol Outline:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant tau protein (e.g., full-length hTau441 or a fragment like K18) in an appropriate buffer (e.g., PBS, pH 6.7).

-

Prepare a stock solution of an aggregation inducer, typically an anionic cofactor like heparin.

-

Prepare a fresh, filtered stock solution of ThT.

-

Prepare serial dilutions of the test inhibitor (e.g., hydromethylthionine).

-

-

Assay Setup (96-well black, clear-bottom plate):

-

To each well, add the reaction buffer, tau protein (final concentration ~15 µM), ThT (final concentration ~50 µM), and the test inhibitor at various concentrations.

-

Include a positive control (tau + heparin, no inhibitor) and a negative control (tau only).

-

Initiate the aggregation by adding heparin (final concentration ~8 µM).

-

-

Incubation and Measurement:

-

Seal the plate to prevent evaporation and place it in a microplate reader pre-heated to 37°C.

-

Set the reader to perform kinetic measurements with intermittent shaking.

-

Measure fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~485 nm.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate aggregation curves.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

-

Determine the IC50 value by fitting the dose-response data to a suitable model.

-

-

Figure 2: Experimental workflow for an in vitro ThT tau aggregation assay.

Cell-Based Tau Aggregation Assay: FRET Biosensor

Cell-based assays provide a more physiologically relevant environment to test inhibitors on intracellular tau aggregation. FRET (Förster Resonance Energy Transfer) biosensor cell lines are a common tool.

-

Principle: HEK293 cells are engineered to stably express the aggregation-prone repeat domain (RD) of tau fused to either a cyan fluorescent protein (CFP) or a yellow fluorescent protein (YFP). When exogenous tau "seeds" are introduced and induce the aggregation of the intracellular RD-CFP/YFP, the two fluorophores are brought into close proximity, generating a FRET signal that can be quantified by flow cytometry.[16][17]

-

Protocol Outline:

-

Cell Culture: Culture the HEK293 Tau-RD-CFP/YFP biosensor cells under standard conditions.

-

Seed Preparation: Prepare tau seeds from sources like recombinant tau fibrils or brain homogenates from tauopathy models.

-

Seeding and Treatment:

-

Plate the biosensor cells in a multi-well format.

-

Pre-incubate the cells with various concentrations of the test inhibitor.

-

Transfect the cells with the prepared tau seeds, often using a lipid-based reagent to facilitate uptake.

-

Include controls: cells with seeds but no inhibitor, and cells with no seeds.

-

-

Incubation: Incubate the cells for 24-48 hours to allow for seed uptake and the induction of intracellular aggregation.

-

Flow Cytometry:

-

Harvest and fix the cells.

-

Analyze the cells using a flow cytometer equipped with lasers and filters to measure both CFP and FRET signals.

-

-

Data Analysis:

-

Quantify the FRET signal as a measure of integrated tau aggregation.

-

Calculate the percentage of inhibition at each inhibitor concentration.

-

Determine the EC50 value for the inhibition of tau seeding.

-

-

Conclusion and Future Directions

Hydromethylthionine has demonstrated a consistent, concentration-dependent pharmacological effect on cognitive decline and brain atrophy in multiple Phase 3 clinical trials, particularly at a low dose of 16 mg/day administered as a monotherapy.[13] Its mechanism as a tau aggregation inhibitor is supported by robust preclinical and in vitro data. The benign safety profile and oral route of administration represent significant advantages. Future research will likely focus on confirming its long-term efficacy, exploring its potential in other tauopathies, and further elucidating its secondary, tau-independent mechanisms of action. As the only late-stage tau therapeutic, HMTM holds promise as a potential disease-modifying treatment for Alzheimer's disease and related neurodegenerative disorders.[3]

References

- 1. TauRx’s hydromethylthionine mesylate (HMTM) demonstrates significant reduction in neurodegeneration in Alzheimer’s Disease (AD) - TauRx [taurx.com]

- 2. Hydromethylthionine sustains truncated tau‐dependent inflammation‐lowering effects in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Company - TauRx [taurx.com]

- 4. Tau-Centric Targets and Drugs in Clinical Development for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cellular Models of Aggregation-dependent Template-directed Proteolysis to Characterize Tau Aggregation Inhibitors for Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HMTM | ALZFORUM [alzforum.org]

- 8. taurx.com [taurx.com]

- 9. youtube.com [youtube.com]

- 10. Structure and mechanism of action of tau aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydromethylthionine sustains truncated tau-dependent inflammation-lowering effects in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. taurx.com [taurx.com]

- 13. Concentration-Dependent Activity of Hydromethylthionine on Cognitive Decline and Brain Atrophy in Mild to Moderate Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Concentration-Dependent Activity of Hydromethylthionine on Clinical Decline and Brain Atrophy in a Randomized Controlled Trial in Behavioral Variant Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. taurx.com [taurx.com]

- 16. researchgate.net [researchgate.net]

- 17. Using FRET-Based Biosensor Cells to Study the Seeding Activity of Tau and α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of Second-Generation Tau Inhibitors: A Technical Guide to Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The aggregation of the microtubule-associated protein tau into neurofibrillary tangles is a pathological hallmark of Alzheimer's disease and other neurodegenerative disorders collectively known as tauopathies. The failure of numerous clinical trials targeting amyloid-beta has shifted focus towards tau-centric therapeutic strategies. Second-generation tau aggregation inhibitors have emerged as a promising class of molecules designed to overcome the limitations of their predecessors, offering improved potency, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the discovery and development of these next-wave therapeutic candidates, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and operational pathways.

Core Concepts in Tau-Targeted Drug Discovery

The development of effective tau aggregation inhibitors hinges on a deep understanding of tau biology and pathology. Tau, a protein crucial for microtubule stabilization in healthy neurons, becomes hyperphosphorylated in disease states, leading to its detachment from microtubules and subsequent aggregation into paired helical filaments and neurofibrillary tangles. This process is believed to be a key driver of neuronal dysfunction and death.[1] Second-generation inhibitors are being developed to interfere with this cascade at various stages, from preventing initial oligomerization to disrupting the propagation of pathological tau seeds.

A critical aspect of second-generation inhibitor development is the utilization of advanced screening and characterization assays. These range from in vitro biochemical assays that measure the inhibition of tau fibrillization to more physiologically relevant cell-based models that assess the ability of compounds to block the "seeding" of tau pathology from exogenous sources. Furthermore, a thorough understanding of the complex signaling pathways that regulate tau phosphorylation and aggregation is essential for identifying novel therapeutic targets and designing more effective drugs.

Quantitative Data on Second-Generation Tau Inhibitors

The following tables summarize key preclinical data for a selection of second-generation tau aggregation inhibitors. This data is essential for comparing the potency, selectivity, and drug-like properties of different chemical scaffolds.

Table 1: In Vitro Potency and Selectivity of Second-Generation Tau Inhibitors

| Compound Name/Code | Target | Assay Type | IC50 (µM) | Ki (µM) | Selectivity Profile | Reference(s) |

| BSc3094 | Tau Aggregation | ThT Aggregation Assay | - | - | Potent inhibitor of tau peptide and full-length tau aggregation. | [2] |

| SR-01000161692-1 | p-tau induced cytotoxicity | Cell-based | EC50 = 0.18 | - | Protects against hyperphosphorylated tau-induced cytotoxicity. | [3] |

| SR-01000124972-1 | p-tau induced cytotoxicity | Cell-based | EC50 = 1.3 | - | Protects against hyperphosphorylated tau-induced cytotoxicity. | [3] |

| [18F]PI-2620 | Tau Aggregates (PET Tracer) | Competition Binding Assay | pIC50 = 8.4-8.5 | - | High affinity for tau deposits in AD brain homogenates. No off-target binding to Aβ or MAO-A/B. | [4][5] |

| RI-AG03 | Tau Aggregation (Peptide) | In vitro and in vivo models | - | - | Suppresses aggregation of multiple Tau species. | [6] |

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are key measures of a drug's potency. Ki (inhibition constant) is another measure of inhibitor potency. pIC50 is the negative logarithm of the IC50 value. A lower value for IC50, EC50, and Ki indicates a more potent compound. This table is a representative sample and not an exhaustive list.

Table 2: Preclinical Pharmacokinetics and In Vivo Efficacy of Selected Second-Generation Tau Inhibitors

| Compound Name/Code | Animal Model | Dosing Regimen | Key Pharmacokinetic Parameters | Efficacy Outcomes | Reference(s) |

| BSc3094 | rTg4510 mice | - | - | Significantly reduced levels of Tau phosphorylation and sarkosyl-insoluble Tau. Improved cognition and reduced anxiety-like behavior. | [2] |

| Antisense Oligonucleotides (ASOs) | PS19 mice | - | Diffused throughout the mouse brain. | Reduced human tau mRNA and protein levels. Reversed pre-existing tau aggregates and seeding activity. Prevented hippocampal volume loss and neuronal loss. | [7] |

| NP031112 | Mouse model of tauopathy | - | Improved absorption, distribution, metabolism, and excretion profile compared to first-generation. | Reduced somato-dendritic accumulation of phosphorylated tau, decreased Aβ deposition and glial infiltration, and ameliorated neuronal death. | [8] |

| RI-AG03 | In vivo experimental models | - | - | Rescues aggregation-dependent neurodegenerative and behavioral phenotypes. | [6] |

Note: This table highlights the in vivo performance of selected inhibitors in relevant animal models of tauopathy. The choice of animal model is critical for evaluating the therapeutic potential of a compound.

Key Signaling Pathways in Tau Pathology

The hyperphosphorylation of tau is a central event in the pathogenesis of tauopathies and is regulated by a complex interplay of protein kinases and phosphatases. Understanding these signaling pathways is crucial for the development of targeted therapies.

Glycogen synthase kinase 3 beta (GSK-3β) and cyclin-dependent kinase 5 (CDK5) are two of the primary kinases implicated in the pathological hyperphosphorylation of tau.[9][10][11][12] Their activities are often dysregulated in the context of Alzheimer's disease, partly due to upstream signaling from amyloid-beta.[11] Conversely, protein phosphatase 2A (PP2A) is a major tau phosphatase, and its reduced activity in diseased brains contributes to the accumulation of hyperphosphorylated tau.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of drug discovery. Below are methodologies for two key assays used in the characterization of second-generation tau inhibitors.

In Vitro Tau Aggregation Inhibition Assay (Thioflavin T)

Principle: This assay measures the ability of a compound to inhibit the heparin-induced aggregation of recombinant tau protein. Thioflavin T (ThT) is a fluorescent dye that binds to the beta-sheet structures of aggregated tau, resulting in a measurable increase in fluorescence.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant tau protein (e.g., full-length 2N4R tau) in a suitable buffer (e.g., PBS).

-

Prepare a stock solution of heparin (aggregation inducer) in the same buffer.

-

Prepare a stock solution of Thioflavin T in buffer.

-

Prepare serial dilutions of the test compound in the appropriate vehicle (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well black, clear-bottom microplate, add the reaction components in the following order: buffer, tau protein, ThT, and the test compound at various concentrations.

-

Include a positive control (tau + heparin, no inhibitor) and a negative control (tau only).

-

Initiate the aggregation by adding heparin to all wells except the negative control.

-

Seal the plate and incubate at 37°C with intermittent shaking in a plate reader.

-

Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals for up to 72 hours.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate aggregation curves.

-

Determine the lag time and the maximum fluorescence for each concentration of the inhibitor.

-

Calculate the percentage of inhibition at each concentration relative to the positive control.

-

Determine the IC50 value by fitting the dose-response data to a suitable equation.

-

Cell-Based Tau Seeding Assay

Principle: This assay assesses the ability of a compound to inhibit the intracellular aggregation of tau that is "seeded" by the introduction of exogenous, pre-formed tau fibrils. This model mimics the prion-like propagation of tau pathology observed in vivo.

Methodology:

-

Cell Culture and Seed Preparation:

-

Culture a suitable host cell line, often a stable cell line overexpressing a fluorescently tagged tau repeat domain (e.g., HEK293T cells expressing Tau-RD-CFP/YFP).

-

Prepare tau seeds by sonicating pre-formed recombinant tau fibrils or by using brain homogenates from tauopathy models or human patients.

-

-

Seeding and Treatment:

-

Plate the biosensor cells in a multi-well plate.

-

Pre-incubate the cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).

-

Add the prepared tau seeds to the cell culture medium, often in complex with a transfection reagent like Lipofectamine to facilitate uptake.

-

Include controls with seeds but no inhibitor, and cells with no seeds.

-

-

Incubation and Analysis:

-

Incubate the cells for 24-48 hours to allow for seed uptake and induced aggregation.

-

Harvest the cells and analyze for tau aggregation using methods such as:

-

FRET (Förster Resonance Energy Transfer) analysis by flow cytometry: In cells co-expressing CFP and YFP-tagged tau, aggregation brings the fluorophores into close proximity, resulting in a FRET signal.

-

Immunofluorescence microscopy: Visualize intracellular tau aggregates using specific antibodies.

-

Biochemical analysis: Measure the amount of insoluble, aggregated tau by Western blotting after cell lysis and fractionation.

-

-

-

Data Analysis:

-

Quantify the percentage of cells with tau aggregates or the intensity of the FRET signal for each treatment condition.

-

Calculate the percentage of inhibition of seeding at each compound concentration relative to the seeded control without inhibitor.

-

Determine the EC50 value from the dose-response curve.

-

Drug Discovery and Development Workflow

The path from an initial concept to a clinically approved tau inhibitor is a long and complex process. The following diagram illustrates a typical workflow for the discovery and development of second-generation tau inhibitors.

This workflow begins with the identification and validation of a specific target within the tau aggregation pathway.[13] High-throughput screening of large compound libraries is then employed to identify initial "hits."[14] These hits undergo a rigorous process of medicinal chemistry optimization to improve their potency, selectivity, and drug-like properties (hit-to-lead and lead optimization).[8] Promising lead candidates then enter preclinical development, where they are extensively tested for safety and efficacy in in vitro and in vivo models.[15] Successful preclinical candidates can then progress to clinical trials in humans, a multi-phase process that evaluates the safety, tolerability, and efficacy of the new drug.[16] Finally, if the clinical data is positive, the drug is submitted to regulatory agencies for review and potential approval for marketing.

Conclusion

The discovery and development of second-generation tau inhibitors represent a beacon of hope in the fight against Alzheimer's disease and other devastating tauopathies. By leveraging a deeper understanding of tau pathology, employing sophisticated screening and characterization methodologies, and navigating the complex drug development pipeline, researchers are making significant strides towards bringing a new class of disease-modifying therapies to patients in need. The data and protocols presented in this guide are intended to serve as a valuable resource for those working at the forefront of this critical area of research.

References

- 1. Tau Phosphorylation | Cell Signaling Technology [cellsignal.com]

- 2. Inhibition of Tau aggregation with BSc3094 reduces Tau and decreases cognitive deficits in rTg4510 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hyperphosphorylated tau-based Alzheimer’s Disease drug discovery: Identification of inhibitors of tau aggregation and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and preclinical characterization of [18F]PI-2620, a next-generation tau PET tracer for the assessment of tau pathology in Alzheimer’s disease and other tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and preclinical characterization of [18F]PI-2620, a next-generation tau PET tracer for the assessment of tau pathology in Alzheimer's disease and other tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel peptide-based tau aggregation inhibitor as a potential therapeutic for Alzheimer's disease and other tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tau reduction prevents neuronal loss and reverses pathological tau deposition and seeding in mice with tauopathy: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. GSK-3 and Tau: A Key Duet in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GSK3β and Tau Protein in Alzheimer’s Disease and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. allucent.com [allucent.com]

- 14. researchgate.net [researchgate.net]

- 15. Twenty years of therapeutic development in tauopathy mouse models: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Alzheimer's disease drug development pipeline: 2024 - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Efficacy of Hydromethylthionine on Tau Protein: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals